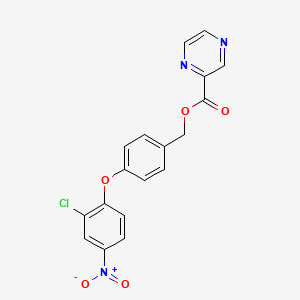
4-(2-Chloro-4-nitrophenoxy)benzyl pyrazine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Chloro-4-nitrophenoxy)benzyl 2-pyrazinecarboxylate is an organic compound that features a complex aromatic structure It is characterized by the presence of a chlorinated nitrophenoxy group and a pyrazinecarboxylate moiety
Métodos De Preparación
The synthesis of 4-(2-chloro-4-nitrophenoxy)benzyl 2-pyrazinecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration and Chlorination: The starting material, phenol, undergoes nitration to introduce a nitro group, followed by chlorination to add a chlorine atom.
Ether Formation: The chlorinated nitrophenol is then reacted with benzyl bromide to form the benzyl ether.
Carboxylation: The benzyl ether is further reacted with pyrazinecarboxylic acid under suitable conditions to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency.
Análisis De Reacciones Químicas
4-(2-Chloro-4-nitrophenoxy)benzyl 2-pyrazinecarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, using reagents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-(2-Chloro-4-nitrophenoxy)benzyl 2-pyrazinecarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies involving enzyme inhibition and receptor binding due to its aromatic structure.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(2-chloro-4-nitrophenoxy)benzyl 2-pyrazinecarboxylate involves its interaction with molecular targets such as enzymes or receptors. The aromatic structure allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The specific pathways involved depend on the biological context and the target molecules.
Comparación Con Compuestos Similares
Similar compounds to 4-(2-chloro-4-nitrophenoxy)benzyl 2-pyrazinecarboxylate include:
2-Chloro-4-nitrophenol: Shares the chlorinated nitrophenol structure but lacks the benzyl and pyrazinecarboxylate groups.
4-(2-Chloro-4-nitrophenoxy)benzyl 2-(acetylamino)benzoate: Similar structure with an acetylamino group instead of the pyrazinecarboxylate moiety.
2-Benzyl-4-chloro-1-(4-nitrophenoxy)benzene: Contains a similar benzyl and nitrophenoxy structure but differs in the positioning and presence of other functional groups.
The uniqueness of 4-(2-chloro-4-nitrophenoxy)benzyl 2-pyrazinecarboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C18H12ClN3O5 |
|---|---|
Peso molecular |
385.8 g/mol |
Nombre IUPAC |
[4-(2-chloro-4-nitrophenoxy)phenyl]methyl pyrazine-2-carboxylate |
InChI |
InChI=1S/C18H12ClN3O5/c19-15-9-13(22(24)25)3-6-17(15)27-14-4-1-12(2-5-14)11-26-18(23)16-10-20-7-8-21-16/h1-10H,11H2 |
Clave InChI |
KAHRKBDORWXGPW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1COC(=O)C2=NC=CN=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-chlorophenyl)-5-ethyl-1-methyl-N-[2-(piperidin-1-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B10873504.png)
![2-(2,5-dimethoxyphenyl)-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B10873505.png)
![N-(4-methylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B10873511.png)
![methyl 5-chloro-3-{[2-(5-fluoro-1H-indol-3-yl)ethyl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B10873525.png)
![2-[12-(4-chlorophenyl)-16-(furan-2-yl)-14-methyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaen-4-yl]phenol](/img/structure/B10873529.png)
![1-Ethyl-6-fluoro-7-{4-[(furan-2-ylcarbonyl)carbamothioyl]piperazin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B10873534.png)
![N'-{(3Z)-5-bromo-1-[(dibenzylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}pyridine-2-carbohydrazide](/img/structure/B10873535.png)
![4-({(1Z)-1-[1-(1,3-benzothiazol-2-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzenesulfonamide](/img/structure/B10873540.png)
![methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10873549.png)
![Benzene, 1-[[2-chloro-2-(4-methylphenyl)ethyl]thio]-2,4-dinitro-](/img/structure/B10873551.png)
![2-[5-(2-Furyl)-1H-pyrazol-3-YL]-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10873552.png)
![2-({[(6-Methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10873559.png)
![7-[4-(1,3-Benzodioxol-5-ylcarbamothioyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B10873571.png)
![2-[(2-Methoxyphenyl)amino]-4,6-diphenylpyridine-3-carbonitrile](/img/structure/B10873576.png)
